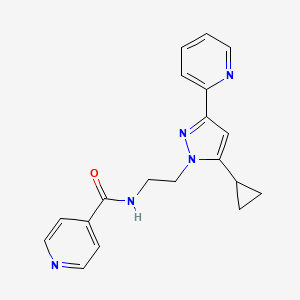![molecular formula C11H17ClN2O B2872657 N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1808676-36-9](/img/structure/B2872657.png)
N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
The synthesis of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the reaction of cyclopentanecarboximidamide with furan-2-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Scientific Research Applications
N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Similar in structure but lacks the cyclopentane ring, making it less complex.
Furan-2-ylmethylamine: Contains an amine group instead of the carboximidamide group, leading to different chemical properties.
Furan-2-ylmethyl furan-2-carboxylate: An ester derivative with different reactivity and applications.
The uniqueness of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride lies in its combination of the furan ring with the cyclopentane carboximidamide moiety, providing distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJRZQQZJIUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)
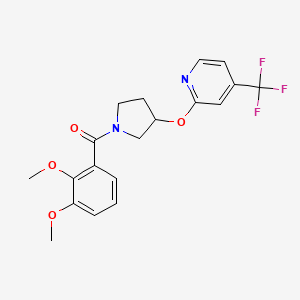
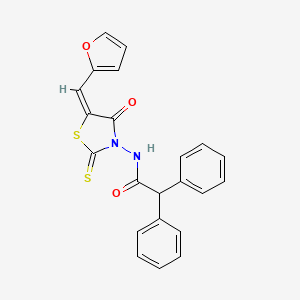
![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)
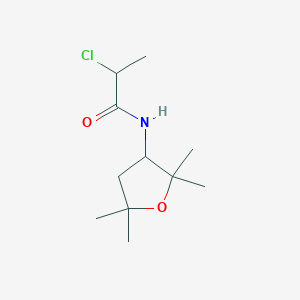
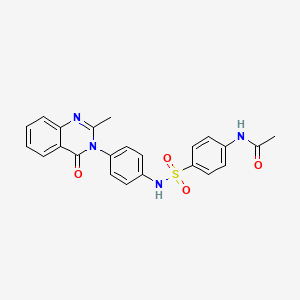
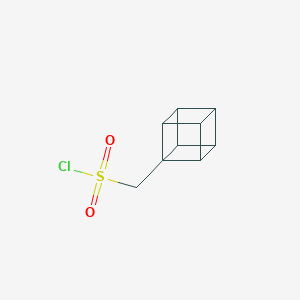
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
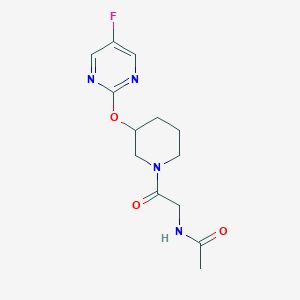
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
